Benzene, tetrapropylene-

Description

Structure

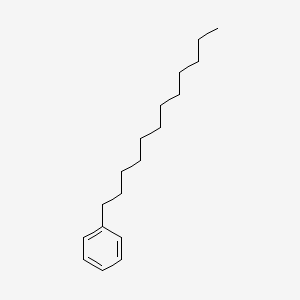

2D Structure

Properties

IUPAC Name |

1,2,3,5-tetrapropylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-5-9-15-13-16(10-6-2)18(12-8-4)17(14-15)11-7-3/h13-14H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIQECIYDUSNRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)CCC)CCC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880556 | |

| Record name | 1,2,3,5-Tetrapropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25265-78-5, 357194-30-0 | |

| Record name | Benzene, tetrapropylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025265785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5-Tetrapropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-Tetrapropylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NDV42MV8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Benzene, tetrapropylene-" chemical and physical properties

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Tetrapropylbenzene, systematically known as "Benzene, tetrapropylene-," is a complex mixture of branched-chain aromatic hydrocarbons. Historically, it was a significant industrial chemical, primarily serving as a precursor to alkylbenzene sulfonate surfactants. Its production involves the alkylation of benzene with propylene tetramer, resulting in a product with a high degree of isomeric complexity. This guide provides a detailed exploration of the chemical and physical properties, synthesis, reactivity, applications, and toxicological profile of tetrapropylbenzene, offering valuable insights for professionals in research and development.

Chemical and Physical Properties

Tetrapropylbenzene is a colorless to yellowish liquid with a characteristic aromatic odor. Due to its nature as a complex mixture of isomers, its physical properties are typically reported as ranges.

| Property | Value | Source(s) |

| CAS Number | 25265-78-5 | [1] |

| Molecular Formula | C₁₈H₃₀ | [1][2] |

| Molecular Weight | 246.43 g/mol | [1][2] |

| Appearance | Colorless to yellowish liquid | [2] |

| Density | 0.856 - 0.862 g/mL at 25°C | [2] |

| Boiling Point | 185-188°C at 15 mmHg | [2] |

| Melting Point | 3°C | [2] |

| Refractive Index | n20/D 1.482 | [2] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. | [2] |

Isomeric Complexity

The term "tetrapropylbenzene" is a simplification, as the industrial product is a complex mixture of isomers. This complexity arises from the structure of the propylene tetramer used in its synthesis, which is itself a mixture of highly branched C₁₂ alkenes. Consequently, the resulting tetrapropylbenzene contains numerous positional isomers of the dodecyl group on the benzene ring, as well as various branching patterns within the alkyl chain. This isomeric distribution significantly influences the physicochemical properties and biodegradability of the final product.

Synthesis of Tetrapropylbenzene

The primary industrial method for producing tetrapropylbenzene is the Friedel-Crafts alkylation of benzene with propylene tetramer. This electrophilic aromatic substitution reaction is typically catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃) or hydrofluoric acid (HF).

Formation of Propylene Tetramer

Propylene tetramer is produced through the oligomerization of propylene using a catalyst, often a solid phosphoric acid catalyst. The reaction conditions, such as temperature and pressure, are controlled to favor the formation of the C₁₂ fraction.

Experimental Protocol: Synthesis of Propylene Tetramer

-

Catalyst Preparation: A solid phosphoric acid catalyst is packed into a fixed-bed reactor.

-

Reaction Conditions: Propylene gas is fed into the reactor at a controlled temperature and pressure. Typical temperatures range from 150°C to 250°C, with pressures up to 1000 psi.

-

Product Separation: The resulting mixture of propylene oligomers is fractionally distilled to isolate the C₁₂ fraction (propylene tetramer).

Friedel-Crafts Alkylation

The synthesized propylene tetramer is then reacted with benzene in the presence of a Friedel-Crafts catalyst.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with Propylene Tetramer

-

Reaction Setup: A stirred reactor is charged with benzene and the Friedel-Crafts catalyst (e.g., AlCl₃).

-

Reactant Addition: Propylene tetramer is slowly added to the benzene-catalyst mixture while maintaining a controlled temperature, typically between 30°C and 70°C.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography to determine the conversion of benzene and the formation of tetrapropylbenzene.

-

Workup: Upon completion, the reaction mixture is quenched, typically with water or a dilute acid, to deactivate the catalyst. The organic layer is then separated, washed, and distilled to purify the tetrapropylbenzene product.

Caption: Synthesis of Tetrapropylbenzene.

Chemical Reactivity

The chemical reactivity of tetrapropylbenzene is characteristic of alkylbenzenes. The benzene ring can undergo further electrophilic aromatic substitution, and the alkyl side chains can be subject to oxidation.

Sulfonation

One of the most important reactions of tetrapropylbenzene is sulfonation to produce tetrapropylenebenzene sulfonate. This is achieved by reacting tetrapropylbenzene with a sulfonating agent, such as fuming sulfuric acid or sulfur trioxide. The resulting sulfonic acid is then neutralized to form the sodium salt, which is a widely used surfactant.

Caption: Sulfonation of Tetrapropylbenzene.

Oxidation

The alkyl side chains of tetrapropylbenzene can be oxidized under strong oxidizing conditions, although the branched nature of the chains makes them more resistant to oxidation compared to linear alkylbenzenes.

Applications

The primary application of tetrapropylbenzene has been as an intermediate in the production of tetrapropylenebenzene sulfonate, a key component of synthetic detergents.[3] Due to its good thermal and oxidative stability, it has also found use as a functional fluid, such as in lubricants and hydraulic fluids.[2]

Analytical Characterization

The complex isomeric nature of tetrapropylbenzene necessitates powerful analytical techniques for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common method for analyzing tetrapropylbenzene. A high-resolution capillary column can separate the numerous isomers, and the mass spectrometer provides fragmentation patterns that aid in their identification. The mass spectra of alkylbenzenes are often characterized by a prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), and other fragments resulting from the cleavage of the alkyl side chain.

Experimental Protocol: GC-MS Analysis of Tetrapropylbenzene

-

Sample Preparation: Dilute the tetrapropylbenzene sample in a suitable solvent (e.g., hexane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to ensure the elution of all isomers.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300) to capture the molecular ion and all fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the isomers present in tetrapropylbenzene. The aromatic region of the ¹H NMR spectrum will show complex multiplets corresponding to the protons on the benzene ring. The aliphatic region will display a multitude of overlapping signals from the protons on the highly branched alkyl chains.

Infrared (IR) Spectroscopy

The IR spectrum of tetrapropylbenzene will exhibit characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹). Strong bands corresponding to aliphatic C-H stretching will also be present (around 2850-2960 cm⁻¹).

Toxicology and Safety

Tetrapropylbenzene is considered to be of moderate acute toxicity. The primary hazards are associated with aspiration and eye irritation.

-

GHS Hazard Statements:

Environmental Fate and Biodegradation

A significant aspect of tetrapropylbenzene is its environmental persistence. The highly branched structure of the alkyl side chains makes it resistant to biodegradation by microorganisms.[3][4] This poor biodegradability led to environmental problems such as foaming in waterways and was the primary reason for its replacement with the more readily biodegradable linear alkylbenzenes (LABs) in the manufacturing of detergents.[3][4]

Conclusion

Tetrapropylbenzene is a historically important industrial chemical with a complex isomeric nature. While its use has declined due to environmental concerns related to its poor biodegradability, a thorough understanding of its chemical and physical properties, synthesis, and reactivity remains crucial for researchers and professionals dealing with legacy environmental contamination and for those in fields where branched alkylbenzenes may still find niche applications. This guide has provided a comprehensive overview of the key technical aspects of tetrapropylbenzene, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Structural Isomers of Tetrapropylenebenzene

Abstract: Tetrapropylenebenzene, a term commonly used in industrial chemistry, does not refer to a single molecular entity but rather to a complex mixture of C18H30 alkylbenzene isomers. This technical guide provides a comprehensive exploration of the structural isomerism of tetrapropylenebenzene, detailing its synthesis, the array of possible isomeric structures, advanced analytical methodologies for separation and characterization, and its significant industrial applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of this intricate class of compounds.

Introduction: Deconstructing "Tetrapropylenebenzene"

The nomenclature "tetrapropylenebenzene" is a historical and industrial convention stemming from its synthesis: the alkylation of benzene with propylene (propene), typically in a 1:4 molar ratio. The reaction, however, is not a simple addition of four propylene units to a benzene ring. Instead, the Friedel-Crafts alkylation process, governed by carbocation chemistry, yields a complex isomeric mixture. This complexity is the central theme of this guide.

The primary sources of isomerism in tetrapropylenebenzene are:

-

Positional Isomerism: The four alkyl groups can be arranged in different positions on the benzene ring.

-

Structural Isomerism of the Alkyl Chain: The propylene monomer can react to form either n-propyl or isopropyl (propan-2-yl) substituents.

Therefore, a sample of tetrapropylenebenzene is a rich mosaic of molecules, each with unique physical and chemical properties that collectively define the characteristics of the bulk material. Understanding this isomeric distribution is paramount for controlling product quality and performance in its various applications.

The Isomeric Landscape of Tetrapropylenebenzene

The C18H30 alkylbenzene isomers derived from benzene and propylene can be broadly categorized. The benzene ring can be substituted with four propyl groups, which can be either n-propyl or isopropyl groups, in various positional arrangements.

Positional Isomers of Tetra-n-propylbenzene

There are three possible positional isomers for a benzene ring substituted with four identical groups:

-

1,2,3,4-Tetra-n-propylbenzene

-

1,2,3,5-Tetra-n-propylbenzene [1]

-

1,2,4,5-Tetra-n-propylbenzene

Positional Isomers of Tetraisopropylbenzene

Similarly, there are three positional isomers for tetraisopropylbenzene:

-

1,2,3,4-Tetraisopropylbenzene

-

1,2,3,5-Tetraisopropylbenzene

-

1,2,4,5-Tetraisopropylbenzene [2]

Mixed Propyl/Isopropyl Isomers

The complexity of the mixture is significantly increased by the presence of isomers with a combination of n-propyl and isopropyl groups. The number of possible isomers becomes substantial when considering all combinations and their respective positional arrangements.

Synthesis of Tetrapropylenebenzene Isomers: The Friedel-Crafts Alkylation

The industrial synthesis of tetrapropylenebenzene is predominantly achieved through the Friedel-Crafts alkylation of benzene with propylene.[3] This electrophilic aromatic substitution reaction can be catalyzed by both Lewis acids and solid acids.

Catalysts and Reaction Mechanisms

-

Lewis Acid Catalysts: Traditional methods employ Lewis acids such as aluminum chloride (AlCl₃) or hydrogen fluoride (HF). The reaction proceeds via the formation of a carbocation from propylene, which then attacks the benzene ring. The use of AlCl₃ is effective but presents challenges related to catalyst handling, separation, and waste disposal.

-

Solid Acid Catalysts: Modern, more environmentally benign processes utilize solid acid catalysts, particularly zeolites like Beta zeolite.[4][5] These catalysts offer advantages in terms of ease of separation, reusability, and reduced corrosion.[5]

The reaction mechanism involves the protonation of propylene to form an isopropyl carbocation, which is more stable than the n-propyl carbocation. This thermodynamic preference leads to a predominance of isopropyl substituents in the final product mixture.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with Propylene (Zeolite Catalyst)

This protocol outlines a general procedure for the gas-phase alkylation of benzene with propylene using a Beta zeolite catalyst.[4][5]

Materials:

-

Benzene (anhydrous)

-

Propylene gas (high purity)

-

Beta zeolite catalyst

-

Nitrogen gas (for activation)

-

Fixed-bed reactor system with temperature and flow control

-

Condenser and collection flask

Procedure:

-

Catalyst Activation: Pack the fixed-bed reactor with the Beta zeolite catalyst. Activate the catalyst by heating it under a flow of nitrogen gas at 300°C for 12 hours to remove any adsorbed water.[5]

-

Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 200-300°C).[5]

-

Reactant Feed: Introduce a continuous flow of benzene vapor and propylene gas into the reactor at a controlled molar ratio. A typical benzene to propylene molar ratio can range from 1:1 to 5:1 to minimize polyalkylation.

-

Reaction: Maintain the reaction temperature and pressure for the desired residence time. The reaction is exothermic, so careful temperature control is crucial.[4]

-

Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled flask.

-

Work-up: The collected liquid will be a mixture of unreacted benzene, mono-, di-, tri-, and tetra-alkylated benzenes. This mixture is then subjected to fractional distillation to separate the different alkylbenzene fractions.

Causality Behind Experimental Choices:

-

Catalyst Activation: The removal of water from the zeolite catalyst is critical as water can deactivate the acid sites, reducing the catalyst's efficiency.

-

Excess Benzene: Using a molar excess of benzene helps to minimize over-alkylation of the benzene ring, thereby increasing the yield of the desired tetra-alkylated products.

-

Temperature Control: The reaction temperature is a critical parameter that influences both the reaction rate and the selectivity towards different isomers. Higher temperatures can lead to dealkylation and isomerization reactions.[4]

Separation and Characterization of Tetrapropylenebenzene Isomers

The analysis of the complex isomeric mixture of tetrapropylenebenzene requires high-resolution analytical techniques. Gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile components of the tetrapropylenebenzene mixture.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column: A non-polar column, such as a DB-5 or VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkylbenzenes.[6]

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 3 minutes.

-

Ramp 1: Increase to 100°C at 25°C/min.

-

Ramp 2: Increase to 280°C at 10°C/min, hold for 10 minutes.[6]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Analysis:

The individual isomers are identified by their retention times and their mass spectra. The mass spectra of alkylbenzenes are characterized by a molecular ion peak (M+) and fragment ions resulting from the cleavage of the alkyl chains. Common fragment ions for isopropyl-substituted benzenes include [M-15]+ (loss of a methyl group) and a prominent base peak at m/z 91 (tropylium ion) for n-propyl substituted benzenes.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for separating positional isomers that may co-elute in GC.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector.

-

Column: A phenyl-based column (e.g., Phenyl-Hexyl) is recommended for the separation of aromatic positional isomers due to its ability to engage in π-π interactions.

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used for reversed-phase separation of alkylbenzenes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Column Temperature: 30°C.

Causality Behind Column Choice:

Phenyl-based stationary phases provide unique selectivity for aromatic compounds. The π-electrons of the phenyl rings on the stationary phase interact with the π-electrons of the benzene ring of the analytes, leading to differential retention of positional isomers based on their shape and electronic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of isolated isomers.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Aromatic Protons: The chemical shifts and splitting patterns of the protons on the benzene ring are highly dependent on the substitution pattern. For example, a 1,2,4,5-tetrasubstituted benzene will show two singlets in the aromatic region, while a 1,2,3,5-tetrasubstituted benzene will exhibit a more complex splitting pattern.

-

Alkyl Protons: The protons on the n-propyl and isopropyl groups will have characteristic chemical shifts and multiplicities. For instance, the methine proton of an isopropyl group will appear as a septet, while the methyl protons will be a doublet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, which is a direct reflection of its symmetry.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the alkyl substituents.

-

Alkyl Carbons: The carbons of the n-propyl and isopropyl groups will have distinct chemical shifts.

Table 1: Predicted ¹H NMR Data for Selected Tetraisopropylbenzene Isomers

| Isomer | Aromatic Protons (ppm) | Methine Protons (ppm) | Methyl Protons (ppm) |

| 1,2,4,5-Tetraisopropylbenzene | ~7.1 (s, 2H) | ~3.2 (sept, 4H) | ~1.2 (d, 24H) |

| 1,2,3,5-Tetraisopropylbenzene | ~6.9-7.0 (m, 2H) | ~3.0-3.3 (m, 4H) | ~1.2-1.3 (m, 24H) |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Industrial Applications of Tetrapropylenebenzene

The industrial product known as tetrapropylenebenzene is a mixture of C12 alkylbenzene isomers. Its primary application is as a chemical intermediate in the production of linear alkylbenzene sulfonate (LAS), a major surfactant used in detergents.

Production of Linear Alkylbenzene Sulfonate (LAS)

The tetrapropylenebenzene isomer mixture is sulfonated using sulfuric acid or oleum to produce tetrapropylenebenzene sulfonic acid. This is then neutralized with a base, such as sodium hydroxide, to form sodium tetrapropylenebenzene sulfonate, the active ingredient in many laundry and cleaning products. The branching of the alkyl chains in the original tetrapropylenebenzene mixture affects the biodegradability and detergency of the resulting LAS.

Other Applications

-

Solvent: Due to its hydrocarbon nature and relatively high boiling point, tetrapropylenebenzene can be used as a solvent in various industrial processes.

-

Functional Fluids: It is also used as a base for functional fluids, such as hydraulic fluids and heat transfer oils.[1]

Conclusion

Tetrapropylenebenzene is a chemically rich and industrially significant substance whose properties are defined by the complex interplay of its numerous structural isomers. A thorough understanding of the synthesis, separation, and characterization of these isomers is essential for controlling the quality and performance of the final products. The analytical methodologies outlined in this guide provide a robust framework for researchers and scientists to unravel the intricacies of this fascinating class of compounds.

References

"Benzene, tetrapropylene-" CAS number 25265-78-5

An In-Depth Technical Guide to Tetrapropylene Benzene (CAS 25265-78-5): Synthesis, Applications, and Environmental Significance

Introduction

Benzene, tetrapropylene-, also known by its CAS number 25265-78-5 and often referred to as tetrapropylene benzene (TPB) or branched alkylbenzene (BAB), is a synthetic organic compound with significant historical importance in the chemical industry.[1][2] As a member of the alkylbenzene family, it consists of a benzene ring alkylated with a highly branched twelve-carbon (dodecyl) chain derived from the oligomerization of propylene.[3][4]

This compound's primary role has been as a chemical intermediate, specifically as the precursor to branched alkylbenzene sulfonates (BAS), a class of anionic surfactants once widely used in detergents.[5][6][7] However, the very molecular structure that provided desirable properties for cleaning applications also led to significant environmental persistence.

This guide offers a comprehensive technical overview of tetrapropylene benzene, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to explore the causal links between its chemical structure, industrial synthesis, functional applications, and, most critically, its environmental fate. The story of TPB is a classic case study in industrial chemistry, illustrating how an improved understanding of molecular biodegradability catalyzed a global shift towards more environmentally sustainable alternatives like linear alkylbenzene sulfonates (LAS).

Part 1: Chemical Identity and Physicochemical Properties

"Benzene, tetrapropylene-" is not a single, discrete molecule but a complex mixture of isomers. The name originates from its synthesis, where propylene tetramer—a C12 olefin mixture—is used to alkylate the benzene ring.[4] This process results in a variety of branched dodecyl chains attached to the phenyl group at different positions. This structural heterogeneity is a defining characteristic of the substance.

The IUPAC name for one of the many possible isomers is 1,2,3,5-tetrapropylbenzene, but this does not represent the commercial product accurately.[1] The common industry term, "dodecylbenzene (hard type)," distinguishes it from the more biodegradable "soft type" linear dodecylbenzene.[8]

Key Physicochemical Data

A summary of the essential physicochemical properties for the isomeric mixture is presented below.

| Property | Value | Source(s) |

| CAS Number | 25265-78-5 | [1][9] |

| Molecular Formula | C18H30 | [1][10] |

| Average Molecular Weight | ~246.4 g/mol | [1][9] |

| Appearance | Colorless to yellowish liquid | [11] |

| Density | 0.856 - 0.9 g/mL at 25°C | [8][11] |

| Melting Point | ~3 °C | [8][11] |

| Boiling Point | 185-188 °C at 15 mm Hg | [11] |

| Refractive Index | ~1.482 (n20/D) | [11] |

| Solubility | Soluble in organic solvents; insoluble in water. | [11] |

Structural Isomerism: Branched vs. Linear Alkylbenzenes

The distinction between branched (hard) and linear (soft) alkylbenzenes is fundamental to understanding their application and environmental impact. The branching, particularly the presence of quaternary carbon atoms in the alkyl chain of TPB, is the primary reason for its low biodegradability.[12]

Caption: General structures of branched (TPB) vs. linear (LAB) dodecylbenzene.

Part 2: Synthesis and Manufacturing

The industrial production of tetrapropylene benzene is achieved through the Friedel-Crafts alkylation of benzene. This classic electrophilic aromatic substitution reaction creates a new carbon-carbon bond between the aromatic ring and the alkyl group.

Core Reaction Mechanism

-

Carbocation Formation: The olefin (propylene tetramer) reacts with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a proton acid like hydrofluoric acid (HF), to form a secondary or tertiary carbocation. The formation of the more stable tertiary carbocation is favored, which contributes to the high degree of branching in the final product.

-

Electrophilic Attack: The electron-rich benzene ring acts as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.

References

- 1. Benzene, tetrapropylene- | C18H30 | CID 91365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rbproductsinc.com [rbproductsinc.com]

- 3. Alkylbenzene - Wikipedia [en.wikipedia.org]

- 4. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]

- 5. lookchem.com [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. DODECYLBENZENE | 25265-78-5 [chemicalbook.com]

- 8. dodecylbenzene [dangtongbiological.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. Page loading... [guidechem.com]

- 11. tetrapropylene-Benzene [chembk.com]

- 12. The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]

Tetrapropylenebenzene molecular structure and formula

An In-Depth Technical Guide to Tetrapropylenebenzene: Structure, Synthesis, and Significance

Abstract

Tetrapropylenebenzene, a term of significant historical importance in the chemical industry, refers to a complex isomeric mixture of branched-chain dodecylbenzenes. For decades, it served as the primary precursor for the production of tetrapropylenebenzene sulfonate (TPBS), a dominant anionic surfactant in household and industrial detergents. However, the very molecular feature that defined its synthesis—a highly branched alkyl side chain—rendered its sulfonated derivative resistant to environmental biodegradation, leading to widespread ecological concerns. This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of tetrapropylenebenzene. It further delves into the production and application of its principal derivative, TPBS, while critically analyzing the environmental and toxicological factors that precipitated its eventual replacement by more sustainable linear alkylbenzene sulfonates (LAS). This document is intended for researchers, chemists, and professionals in drug development and environmental science seeking a detailed understanding of this pivotal, yet problematic, class of industrial chemicals.

Chemical Identity and Molecular Structure

Tetrapropylenebenzene is not a single chemical entity but a complex mixture of aromatic hydrocarbons. Its generalized molecular formula is C18H30.[1] The common name arises from its synthesis, which involves the alkylation of benzene with a propylene tetramer.

1.1. The Isomeric Complexity

The term "tetrapropylenebenzene" is a misnomer if interpreted as a benzene ring substituted with four propyl groups. The correct interpretation is a benzene ring substituted with one C12H25 alkyl group, which is itself formed from the tetramerization of propylene. The oligomerization of propylene produces a complex mixture of branched C12 olefins (dodecenes). Consequently, the subsequent alkylation of benzene results in a wide array of structural isomers of dodecylbenzene.

The branching of the alkyl chain is extensive and random, a characteristic that is central to the properties and environmental fate of its derivatives. This branching sterically hinders the enzymatic pathways responsible for biodegradation.

A representative structure of one possible isomer in the tetrapropylenebenzene mixture is shown below.

Caption: A representative structure of a branched-chain dodecylbenzene isomer found in tetrapropylenebenzene.

1.2. Chemical Identifiers

The following table summarizes key identifiers for tetrapropylenebenzene. It is important to note that the CAS number typically refers to the isomeric mixture.

| Identifier | Value | Source |

| Common Name | Tetrapropylenebenzene; Branched Dodecylbenzene | [1] |

| CAS Number | 25265-78-5 | [1] |

| Molecular Formula | C18H30 | [1] |

| Molecular Weight | 246.4 g/mol | [1] |

| Synonyms | Benzene, tetrapropylene-; Dodecylbenzene (branched) | [1] |

Physicochemical Properties

Tetrapropylenebenzene is a viscous, colorless to pale yellow liquid with a characteristic odor. Its properties can vary slightly depending on the specific isomeric composition of the batch.

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Appearance | Colorless or yellowish liquid | - |

| Density | ~0.856 g/mL at 25°C | - |

| Boiling Range | 185-188°C at 15 mm Hg | - |

| Solubility | Insoluble in water; Soluble in organic solvents | - |

| Refractive Index | n20/D ~1.482 | - |

Synthesis and Manufacturing

The industrial production of tetrapropylenebenzene is a two-stage process: the oligomerization of propylene to its tetramer, followed by the alkylation of benzene with this tetramer.

3.1. Stage 1: Production of Propylene Tetramer (Dodecene)

Propylene tetramer is produced by the oligomerization of propylene gas. This process typically employs a solid phosphoric acid (SPA) catalyst at elevated temperatures (150-250°C) and pressures.[2][3] The reaction yields a mixture of olefins known as "polygas," from which the C12 fraction (dodecene) is separated by distillation.[3] This fraction is a complex mixture of highly branched alkene isomers.

3.2. Stage 2: Friedel-Crafts Alkylation of Benzene

The core of tetrapropylenebenzene synthesis is the Friedel-Crafts alkylation of benzene with the propylene tetramer (dodecene) mixture.[4][5] This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl3), or a strong protic acid, like hydrofluoric acid (HF).[4][6]

Mechanism and Causality:

-

Electrophile Generation: The Lewis acid catalyst reacts with the alkene (dodecene) to form a carbocation electrophile. Due to the branched nature of the dodecene isomers, a variety of secondary and tertiary carbocations can be formed.

-

Carbocation Rearrangement: These carbocations are prone to rearrangement via hydride and alkyl shifts to form more stable carbocations (tertiary > secondary).[6] This rearrangement further increases the complexity and branching of the alkyl side chain on the final product.

-

Electrophilic Attack: The carbocation attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate (an arenium ion).

-

Deprotonation: A weak base (e.g., AlCl4⁻) removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and regenerating the catalyst.

The product is a complex mixture of dodecylbenzene isomers, which is then purified by distillation to yield tetrapropylenebenzene.

Caption: Industrial synthesis workflow for tetrapropylenebenzene.

Key Derivative: Tetrapropylenebenzene Sulfonate (TPBS)

The primary industrial application of tetrapropylenebenzene is as a chemical intermediate for the production of tetrapropylenebenzene sulfonate (TPBS), also known as branched alkylbenzene sulfonate (BAS).[5]

4.1. Sulfonation Process

TPBS is produced by the sulfonation of tetrapropylenebenzene, typically using oleum (fuming sulfuric acid, H2SO4·SO3) or sulfur trioxide (SO3). This is another example of electrophilic aromatic substitution.

Caption: The sulfonation process to produce TPBS sodium salt.

The resulting sulfonic acid is then neutralized with a base, typically sodium hydroxide (NaOH), to produce the sodium salt of tetrapropylenebenzene sulfonate, the active ingredient in many "hard" detergents.

Environmental Fate and Toxicology

The widespread use of TPBS-based detergents from the 1940s to the mid-1960s led to significant environmental problems.

5.1. Poor Biodegradability

The defining structural feature of TPBS—the highly branched alkyl chain—is the primary cause of its environmental persistence. The quaternary carbon atoms and extensive branching sterically hinder the ability of microorganisms to carry out the beta-oxidation process, which is the primary pathway for breaking down alkyl chains. This resistance to biodegradation led to the accumulation of TPBS in wastewater treatment plants and natural water systems, causing persistent foaming in rivers and lakes.

This issue directly led to the development and widespread adoption of Linear Alkylbenzene Sulfonates (LAS) in the mid-1960s. LAS, derived from linear alkanes, has a straight alkyl chain that is readily biodegradable, resolving the foaming problem.

5.2. Toxicology

The toxicological profile of tetrapropylenebenzene and its sulfonated derivatives has been evaluated. The parent compound is considered a skin and eye irritant and an environmental hazard.[1] The sulfonated derivatives exhibit moderate acute toxicity and are classified as harmful to aquatic life with long-lasting effects.[7]

| Hazard Category | Observation | Source |

| Acute Oral Toxicity | Harmful if swallowed (LD50s of 404–1980 mg/kg in rats) | [8] |

| Skin Irritation | Causes skin irritation | [7][8] |

| Eye Irritation | Causes serious eye damage | [7][8] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects | [7][9] |

| Reproductive Toxicity | No reproductive or developmental toxicity observed in acceptable studies | [8][10] |

| Genotoxicity | Not found to be genotoxic | [8] |

Analytical Methodologies

The characterization of the complex isomeric mixture of tetrapropylenebenzene requires high-resolution analytical techniques.

6.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for the analysis of tetrapropylenebenzene.[11]

Experimental Protocol Overview:

-

Sample Preparation: The sample is diluted in a suitable organic solvent (e.g., hexane or dichloromethane). An internal standard may be added for quantitative analysis.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column (e.g., 50m SE-30).[12] The isomers are separated based on their boiling points and interactions with the column's stationary phase. The complex mixture will appear as a broad, unresolved "hump" or a series of closely eluting peaks in the chromatogram.

-

Detection (Mass Spectrometry): As each isomer elutes from the column, it enters the mass spectrometer. It is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. The fragmentation pattern provides a "fingerprint" that helps in identifying the structure of the alkyl chain and its position on the benzene ring.

| Technique | Application |

| GC-MS | Separation, identification, and quantification of individual isomers.[11] |

| HPLC | Primarily used for the analysis of the non-volatile sulfonated derivatives (TPBS/BAS).[13] |

| NMR Spectroscopy | Provides detailed structural information about the average degree of branching and substitution patterns on the aromatic ring. |

Conclusion

Tetrapropylenebenzene represents a classic case study in industrial organic chemistry, demonstrating both innovative synthesis and unintended environmental consequences. As the precursor to the first generation of synthetic detergents, it played a crucial role in the post-war chemical industry. However, the very branched structure that facilitated its synthesis proved to be its downfall, leading to persistent environmental pollution. The subsequent transition to linear alkylbenzene sulfonates marked a pivotal moment for the industry, highlighting the critical importance of designing chemicals with their entire lifecycle, including environmental fate, in mind. While no longer in widespread use for detergents, the story of tetrapropylenebenzene remains a vital lesson for chemists and environmental scientists on the intricate relationship between molecular structure, industrial application, and ecological stewardship.

References

- 1. Benzene, tetrapropylene- | C18H30 | CID 91365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3041386A - Propylene tetramer - Google Patents [patents.google.com]

- 3. US2944915A - Preparation of odorless solvent from a propylene tetramer composition - Google Patents [patents.google.com]

- 4. mt.com [mt.com]

- 5. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Sodium tetrapropylenebenzenesulfonate | C54H87Na3O9S3 | CID 25458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ewg.org [ewg.org]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Navigating the Labyrinth: A Comprehensive Guide to "Benzene, tetrapropylene-" Synonyms for an Effective Literature Search

For Researchers, Scientists, and Drug Development Professionals

In the vast and ever-expanding landscape of scientific literature, the ability to conduct a thorough and precise search is paramount. The success of this endeavor often hinges on a comprehensive understanding of the various synonyms, isomers, and trade names associated with a particular chemical compound. This guide provides an in-depth exploration of the nomenclature surrounding "Benzene, tetrapropylene-," a crucial intermediate in the chemical industry, to empower researchers in their quest for knowledge.

Deconstructing "Benzene, tetrapropylene-": Understanding the Core Moiety

"Benzene, tetrapropylene-" refers to a complex mixture of aromatic hydrocarbons. The name itself provides clues to its structure: a benzene ring alkylated with a tetrapropylene group. This tetrapropylene moiety is a branched C12 alkyl chain, derived from the tetramerization of propylene.[1][2] Due to the nature of the propylene polymerization process, the resulting alkyl chain is highly branched, leading to a variety of isomers.[3] This isomeric complexity is the primary reason for the multitude of synonyms and the importance of a multi-faceted search strategy.

The CAS number 25265-78-5 is the most specific identifier for this mixture of branched-chain isomers.[4][5] However, relying solely on this number in a literature search would be a significant oversight, as many relevant studies may use alternative names.

The Web of Nomenclature: A Categorized List of Synonyms

To facilitate a comprehensive literature search, it is essential to employ a wide array of search terms. The synonyms for "Benzene, tetrapropylene-" can be broadly categorized as follows:

2.1. Systematic and Common Chemical Names:

-

Dodecylbenzene (hard type): This is a widely used synonym, with "hard type" specifically referring to the branched-chain nature of the dodecyl group, which confers resistance to biodegradation.[4][6]

-

Tetrapropylenebenzene: A direct and descriptive synonym.[7]

-

Laurylbenzene: While "lauryl" can sometimes imply a linear C12 chain, it is also used interchangeably for the branched isomer in some contexts.[6][8]

-

Phenyldodecane: Another systematic name, though less common for the branched mixture.[6][8]

-

n-Dodecylbenzene: This term technically refers to the linear isomer, but it is crucial to include it in searches to capture comparative studies or instances of less precise terminology.[8]

2.2. Precursors and Reactants:

A thorough search should also include the key reactant used in its synthesis:

-

Propylene Tetramer: This is the alkylating agent that reacts with benzene to form tetrapropylene benzene.[1][9] It is also known as dodecene.[2]

2.3. Related Downstream Products:

Understanding the applications of "Benzene, tetrapropylene-" can uncover additional relevant literature. Its primary use is as an intermediate in the production of surfactants.[1] Therefore, searching for its sulfonated derivatives is crucial:

-

Dodecylbenzenesulfonic acid: The product of sulfonating dodecylbenzene.[10]

-

Sodium tetrapropylenebenzenesulfonate: The sodium salt of the sulfonic acid, a major component of detergents.[11][12]

The following diagram illustrates the relationship between "Benzene, tetrapropylene-" and its key synonyms and related compounds.

Caption: Relationship between Benzene, tetrapropylene- and its synonyms.

Tabular Summary of Key Identifiers

For quick reference, the following table summarizes the most important synonyms and their corresponding identifiers.

| Name/Synonym | CAS Number | Comments |

| Benzene, tetrapropylene- | 25265-78-5 | The primary identifier for the branched-chain isomer mixture.[5][13] |

| Dodecylbenzene (hard type) | 25265-78-5 | Emphasizes the branched nature and resistance to biodegradation.[4][6] |

| Tetrapropylenebenzene | 25265-78-5 | A direct synonym.[7] |

| Laurylbenzene | 123-01-3 (linear) | Often used for the branched isomer as well; important to include.[8] |

| 1-Phenyldodecane | 123-01-3 | The systematic name for the linear isomer, but useful for broader searches.[8] |

| Propylene Tetramer | 6842-15-5, 93821-12-6 | The key precursor olefin. |

| Dodecylbenzenesulfonic acid | 27176-87-0 | The immediate downstream product.[10] |

| Sodium tetrapropylenebenzenesulfonate | 11067-82-6 | The final surfactant product.[11][12] |

A Protocol for a Robust Literature Search

To ensure a comprehensive retrieval of relevant literature, a multi-database search employing a combination of the identified synonyms is recommended. The following protocol outlines a systematic approach.

4.1. Step 1: Database Selection

Choose databases relevant to chemistry, materials science, and toxicology. Recommended databases include:

4.2. Step 2: Constructing Search Queries

Develop a series of search queries that combine the synonyms using Boolean operators (AND, OR).

-

Broad Search: ("Benzene, tetrapropylene-" OR "dodecylbenzene" OR "tetrapropylenebenzene" OR "laurylbenzene")

-

Isomer-focused Search: ("branched dodecylbenzene" OR "hard dodecylbenzene") AND (synthesis OR properties OR toxicity)

-

Application-focused Search: ("dodecylbenzene" OR "tetrapropylenebenzene") AND (surfactant OR detergent OR sulfonation)

-

Precursor-focused Search: ("propylene tetramer" OR "dodecene") AND "benzene alkylation"

4.3. Step 3: Utilizing CAS Numbers

Perform separate searches using the key CAS numbers identified in the table above. This is particularly useful for retrieving specific substance information from chemical databases.

4.4. Step 4: Refining and Filtering Results

4.5. Step 5: Analyzing and Expanding the Search

Once an initial set of relevant papers is identified, analyze their keywords and reference lists to uncover additional search terms and relevant studies. This iterative process is crucial for a truly comprehensive search.

The following workflow diagram visualizes the proposed literature search strategy.

References

- 1. US3041386A - Propylene tetramer - Google Patents [patents.google.com]

- 2. chem401.wordpress.com [chem401.wordpress.com]

- 3. Propylene Tetramer (PTM) - Equilex : Equilex [equilex.com]

- 4. chembk.com [chembk.com]

- 5. DODECYLBENZENE | 25265-78-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Benzene, tetrapropylene- | C18H30 | CID 91365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dodecylbenzene | C18H30 | CID 31237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. onepetro.org [onepetro.org]

- 10. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 11067-82-6 CAS MSDS (sodium tetrapropylenebenzenesulphonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Sodium tetrapropylenebenzenesulfonate | C54H87Na3O9S3 | CID 25458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Substance Registry Services | US EPA [cdxapps.epa.gov]

"Benzene, tetrapropylene-" environmental fate and transport

An In-Depth Technical Guide to the Environmental Fate and Transport of Tetrapropylene Benzene

Introduction

Tetrapropylene benzene, also known as dodecylbenzene (hard type), is a branched-chain alkylbenzene with the chemical formula C18H30.[1][2] Historically, it was a key precursor in the synthesis of alkylbenzene sulfonate detergents. These early detergents, derived from the branched structure of tetrapropylene benzene, were found to be highly resistant to environmental degradation, leading to significant foaming in wastewater treatment plants and natural water bodies.[3] This persistence prompted a global shift in the detergent industry towards the use of linear alkylbenzene sulfonates (LAS), which are far more biodegradable.

Despite this shift, tetrapropylene benzene and its derivatives remain relevant in specific industrial applications, including as lubricant additives, cosolvents, and antioxidants.[1] Understanding its environmental behavior is crucial for assessing the risks associated with its historical contamination and ongoing industrial use. This guide provides a detailed examination of the physicochemical properties, environmental transport mechanisms, degradation pathways, and analytical methodologies pertinent to tetrapropylene benzene, offering a comprehensive resource for researchers and environmental scientists.

Physicochemical Properties and Environmental Significance

The environmental distribution and ultimate fate of a chemical are governed by its intrinsic physicochemical properties. For tetrapropylene benzene, its large, non-polar structure dictates its behavior across environmental compartments. Key properties are summarized below.

| Property | Value | Environmental Significance | Source |

| Chemical Formula | C18H30 | Defines the basic structure and elemental composition. | [1][2] |

| Molecular Weight | 246.4 g/mol | Influences volatility, solubility, and diffusion rates. A higher molecular weight generally leads to lower volatility and water solubility compared to smaller molecules like benzene. | [2][4] |

| Physical State | Liquid | Affects its handling, release scenarios, and interaction with environmental media. | [2] |

| Density | 0.856 g/mL at 25°C | Being less dense than water, it will float if released in sufficient quantity, influencing its distribution in aquatic systems. | [1] |

| Water Solubility | Low (Insoluble) | Limits its concentration in the aqueous phase, promoting partitioning to soil, sediment, and biota. | [1] |

| Vapor Pressure | Low (relative to benzene) | While less volatile than benzene, it can still partition into the atmosphere from surface water and soil, especially at higher temperatures. | [5] |

| Octanol-Water Partition Coefficient (Log Kow) | High (Estimated >5) | Indicates a strong tendency to partition from water into organic phases, suggesting high potential for adsorption to organic matter in soil/sediment and bioaccumulation in organisms. | [6] |

These properties collectively indicate that tetrapropylene benzene is a persistent, hydrophobic compound with a strong affinity for solid and organic phases over the aqueous phase.

Environmental Fate & Transport Mechanisms

Once released into the environment, tetrapropylene benzene undergoes a complex series of transport and partitioning processes that determine its distribution and potential for exposure.

Partitioning Analysis

-

Atmosphere: Due to its moderate vapor pressure, volatilization is a significant transport pathway from contaminated soil and water surfaces.[5] Once in the atmosphere, it exists primarily in the vapor phase.

-

Water: Its low water solubility ensures that it does not persist at high concentrations in the water column. Instead, it rapidly partitions to suspended organic particles and bottom sediments.

-

Soil and Sediment: Adsorption is the dominant process governing the fate of tetrapropylene benzene in terrestrial and aquatic systems.[7] The extent of adsorption is positively correlated with the organic carbon and clay content of the soil or sediment.[8] This strong binding reduces its mobility and bioavailability but also contributes to its long-term persistence in these compartments.

-

Biota: The high lipophilicity (indicated by a high Log Kow) suggests a strong potential for bioaccumulation in the fatty tissues of organisms.[9] However, biomagnification through the food chain is not considered a major concern for benzene and similar compounds.[6][10]

The following diagram illustrates the primary partitioning and transport pathways for tetrapropylene benzene in the environment.

Caption: Environmental partitioning and transport pathways for tetrapropylene benzene.

Transport Processes

-

Atmospheric Transport: In the atmosphere, tetrapropylene benzene can be transported over medium distances before being removed via degradation reactions or deposition (wet or dry).

-

Mobility in Soil: The strong adsorption to soil particles significantly limits its downward mobility, or leaching.[9] Therefore, contamination of deep groundwater is less likely than for more soluble and mobile compounds, unless a direct release occurs or the soil has very low organic matter content.[6]

Environmental Degradation Pathways

The persistence of tetrapropylene benzene is primarily due to its resistance to biodegradation. Abiotic processes, particularly in the atmosphere, are the more significant degradation routes.

Biodegradation

The defining structural feature of tetrapropylene benzene is its highly branched alkyl side chain. This branching creates steric hindrance, preventing the metabolic enzymes produced by microorganisms from accessing and breaking down the molecule. This is the fundamental reason it is termed a "hard" alkylbenzene, in contrast to the readily biodegradable linear alkylbenzenes.[3]

-

Aerobic Degradation: Under aerobic conditions, biodegradation is extremely slow. While some microbial communities in contaminated environments may develop a limited capacity to degrade it, the process is not efficient.[11][12] Complete mineralization to CO2 and water is unlikely to occur at a significant rate.

-

Anaerobic Degradation: In anaerobic environments like deep sediments and some groundwater, biodegradation is even more limited and can be considered negligible for practical purposes.[5][9]

Abiotic Degradation

-

Atmospheric Photodegradation: The most significant degradation pathway for tetrapropylene benzene is its reaction with photochemically produced hydroxyl radicals (•OH) in the atmosphere.[5] This process breaks down the molecule, with an estimated atmospheric half-life ranging from hours to a few days, preventing long-range transport and global accumulation.

-

Hydrolysis: The hydrocarbon structure of tetrapropylene benzene, consisting of stable C-C and C-H bonds, is not susceptible to hydrolysis under typical environmental pH and temperature conditions.[13] Therefore, hydrolysis is not a relevant degradation pathway.

The diagram below outlines the primary degradation pathways for the compound.

Caption: Primary environmental degradation pathways for tetrapropylene benzene.

Analytical Methodologies for Environmental Samples

Accurate quantification of tetrapropylene benzene in environmental matrices is essential for site assessment and research. The hydrophobic nature of the compound requires robust extraction and cleanup procedures.

Experimental Protocol: Quantification in Soil by GC-MS

This protocol outlines a standard method for the extraction and analysis of tetrapropylene benzene from soil samples.

1. Sample Collection and Preparation:

- Collect soil samples using clean glass jars with PTFE-lined lids to prevent sorption losses. Store at 4°C.

- Homogenize the soil sample and weigh approximately 10 g (wet weight) into a clean extraction thimble.

- Determine the moisture content of a separate subsample by drying at 105°C to allow for calculation of results on a dry weight basis.

2. Extraction (Soxhlet):

- Add an internal standard (e.g., deuterated polycyclic aromatic hydrocarbon) to the sample to quantify extraction efficiency.

- Place the thimble into a Soxhlet extractor.

- Add 150 mL of a 1:1 mixture of hexane and acetone to the boiling flask.

- Extract the sample for 18-24 hours at a rate of 4-6 cycles per hour.[14]

- After extraction, allow the apparatus to cool.

3. Concentration and Cleanup:

- Concentrate the extract to approximately 5 mL using a rotary evaporator.

- Perform a solvent exchange into hexane.

- If necessary, clean the extract to remove interfering co-extractants (e.g., lipids) using silica gel column chromatography.

- Further concentrate the cleaned extract under a gentle stream of nitrogen to a final volume of 1 mL.

4. Instrumental Analysis (GC-MS):

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[15]

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

- Injection: Inject 1 µL of the final extract in splitless mode.

- Temperature Program:

- Initial: 60°C, hold for 2 min.

- Ramp: 10°C/min to 280°C.

- Hold: 10 min at 280°C.

- MS Conditions: Operate in electron ionization (EI) mode. Scan from m/z 40 to 450 or use selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions of tetrapropylene benzene (e.g., its molecular ion and key fragmentation ions).

- Quantification: Create a multi-point calibration curve using authentic standards. Quantify the analyte based on the response of the target ion relative to the internal standard.

The following diagram illustrates the analytical workflow.

Caption: General experimental workflow for analyzing tetrapropylene benzene in soil.

Conclusion

Tetrapropylene benzene is a hydrophobic organic compound characterized by its significant environmental persistence. Its fate is dominated by strong partitioning to soil and sediment, with limited mobility in water and slow, often negligible, rates of biodegradation due to its branched alkyl structure. The primary environmental sink is adsorption to solid matrices, while the main degradation pathway is atmospheric photooxidation. Its high lipophilicity suggests a potential for bioaccumulation, warranting consideration in ecological risk assessments. The analytical methods required for its detection are well-established but necessitate rigorous extraction and cleanup to achieve reliable quantification in complex environmental samples. This guide provides the foundational knowledge for researchers and scientists to understand, model, and manage the environmental presence of this legacy industrial chemical.

References

- 1. chembk.com [chembk.com]

- 2. Benzene, tetrapropylene- | C18H30 | CID 91365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. californiaagriculture.org [californiaagriculture.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pjoes.com [pjoes.com]

- 12. Biodegradation of Benzene by Halophilic and Halotolerant Bacteria under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. env.go.jp [env.go.jp]

- 15. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biodegradation Pathways of Branched Alkylbenzenes

Abstract

Branched alkylbenzenes are a class of aromatic hydrocarbons characterized by a benzene ring substituted with one or more branched alkyl chains. Their widespread use in industrial processes and as components of gasoline has led to their emergence as significant environmental contaminants. Understanding the microbial degradation of these compounds is paramount for developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the aerobic and anaerobic biodegradation pathways of key branched alkylbenzenes, including isopropylbenzene (cumene) and tert-butylbenzene. It delves into the enzymatic machinery, key microbial players, and the intricate biochemical reactions that govern their transformation into benign intermediates of central metabolism. Furthermore, this guide offers detailed experimental protocols for the isolation of degrading microorganisms, enzyme activity assays, and the analytical quantification of metabolites, equipping researchers with the necessary tools to investigate these critical environmental processes.

Introduction: The Environmental Significance and Microbial Versatility in Degrading Branched Alkylbenzenes

Branched-chain alkylbenzenes, such as isopropylbenzene and tert-butylbenzene, are prevalent in various industrial applications. Isopropylbenzene is a key intermediate in the production of phenol and acetone, while tert-butylbenzene is used as a solvent and in the synthesis of other chemicals.[1] Their release into the environment, through industrial effluents and fuel spills, poses a considerable threat due to their toxicity and persistence.

Microorganisms, with their remarkable metabolic diversity, have evolved sophisticated enzymatic systems to utilize these xenobiotic compounds as sources of carbon and energy. The branching in the alkyl side chain, particularly the presence of quaternary carbon atoms in compounds like tert-butylbenzene, presents a significant challenge for microbial degradation compared to their linear counterparts. This guide will explore the elegant strategies employed by bacteria, primarily from the genera Pseudomonas and Rhodococcus, to overcome these structural hurdles.

Aerobic Biodegradation Pathways: The Role of Oxygenases

Under aerobic conditions, the initial attack on the stable benzene ring is catalyzed by powerful oxygenase enzymes. These enzymes incorporate one or both atoms of molecular oxygen into the substrate, initiating a cascade of reactions that ultimately leads to ring cleavage.[2][3]

Isopropylbenzene (Cumene) Degradation

The aerobic degradation of isopropylbenzene is well-characterized, particularly in Pseudomonas species. The pathway is typically initiated by a dioxygenase that attacks the aromatic ring.

The complete catabolism of isopropylbenzene in Pseudomonas putida is encoded by the ipb operon, which directs the conversion of isopropylbenzene to isobutyrate, pyruvate, and acetyl-CoA.[4]

Pathway Overview:

-

Initial Dioxygenation: Isopropylbenzene is first attacked by isopropylbenzene 2,3-dioxygenase, a multi-component enzyme, to form cis-2,3-dihydro-2,3-dihydroxy-isopropylbenzene.

-

Dehydrogenation: A dehydrogenase then oxidizes the cis-diol to 3-isopropylcatechol.

-

Meta-Ring Cleavage: The aromatic ring of 3-isopropylcatechol is subsequently cleaved by a catechol 2,3-dioxygenase, a hallmark of the meta-cleavage pathway. This reaction yields 2-hydroxy-6-oxo-7-methyl-octa-2,4-dienoic acid (HOMODA).

-

Hydrolysis and Further Metabolism: A hydrolase then acts on HOMODA, and through a series of enzymatic steps, the molecule is broken down into central metabolic intermediates like pyruvate and isobutyrate, which can then enter the Krebs cycle.[5]

Tert-butylbenzene Degradation

The degradation of tert-butylbenzene is more challenging for microorganisms due to the quaternary carbon in the tert-butyl group. While less studied than isopropylbenzene, evidence suggests that some bacteria can metabolize this compound, often through co-metabolism.[6]

The initial steps in the aerobic degradation of tert-butylbenzene are thought to be initiated by monooxygenase enzymes. These enzymes can hydroxylate the aromatic ring or the alkyl side chain. One proposed pathway involves the hydroxylation of the aromatic ring to form tert-butylphenols, which are then further metabolized.

Another potential route involves the oxidation of a methyl group on the tert-butyl side chain, although this is sterically hindered. The degradation of tert-butyl alcohol (TBA), a potential intermediate, has been observed in some bacterial strains and proceeds via 2-hydroxyisobutyric acid.[7][8]

Anaerobic Biodegradation Pathways: A World Without Oxygen

In the absence of oxygen, microorganisms employ different strategies to activate the recalcitrant aromatic ring. Anaerobic degradation is a slower process but is crucial in anoxic environments like groundwater and sediments.[9]

General Mechanism of Anaerobic Alkylbenzene Degradation

A common initial reaction in the anaerobic degradation of alkylbenzenes is the addition of fumarate to the methyl or methylene group of the alkyl side chain, catalyzed by the enzyme benzylsuccinate synthase.[10] This reaction forms a benzylsuccinate derivative, which is a key biomarker for anaerobic hydrocarbon degradation.[11] Following this initial activation, the molecule undergoes further transformations, including beta-oxidation of the side chain, leading to the formation of benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. The benzoyl-CoA then undergoes dearomatization and ring cleavage.[9]

While this pathway is well-established for toluene and ethylbenzene, the anaerobic degradation of branched alkylbenzenes like isopropylbenzene and tert-butylbenzene is less understood. The presence of branching can hinder the action of benzylsuccinate synthase. Alternative activation mechanisms, such as carboxylation or hydroxylation of the aromatic ring, may be involved.

Key Microbial Players

A diverse range of microorganisms are capable of degrading branched alkylbenzenes. Among the most studied are:

-

Pseudomonas species: Members of this genus, such as Pseudomonas putida and Pseudomonas fluorescens, are renowned for their metabolic versatility and are frequently isolated from hydrocarbon-contaminated sites. They possess a wide array of oxygenases and other enzymes necessary for the degradation of aromatic compounds.[4][5]

-

Rhodococcus species: These gram-positive bacteria are also prominent degraders of a variety of hydrophobic compounds, including alkylbenzenes. Rhodococcus erythropolis and Rhodococcus rhodochrous have been shown to degrade a range of aromatic hydrocarbons.[12][13][14] Their ability to produce biosurfactants can enhance the bioavailability of these poorly soluble compounds.[15]

Experimental Protocols

Investigating the biodegradation of branched alkylbenzenes requires a combination of microbiological, biochemical, and analytical techniques.

Isolation of Branched Alkylbenzene-Degrading Bacteria

Objective: To isolate pure cultures of bacteria capable of utilizing a specific branched alkylbenzene as a sole source of carbon and energy.

Materials:

-

Contaminated soil or water sample

-

Mineral Salts Medium (MSM)

-

Branched alkylbenzene (e.g., isopropylbenzene or tert-butylbenzene)

-

Sterile flasks, petri dishes, and dilution tubes

-

Incubator shaker

Procedure:

-

Enrichment Culture: a. Add 1 g of soil or 1 mL of water sample to 100 mL of MSM in a 250 mL flask. b. Add the branched alkylbenzene as the sole carbon source (e.g., 100-200 mg/L). For volatile compounds, they can be supplied in the vapor phase. c. Incubate the flask at an appropriate temperature (e.g., 30°C) on a rotary shaker (150 rpm) for 7-14 days. d. After incubation, transfer 1 mL of the culture to a fresh flask of MSM with the same branched alkylbenzene and incubate again. Repeat this transfer 3-5 times to enrich for the desired microorganisms.[16]

-

Isolation of Pure Cultures: a. Prepare serial dilutions of the final enrichment culture in sterile saline or MSM. b. Plate 100 µL of each dilution onto MSM agar plates. c. Place a filter paper saturated with the branched alkylbenzene on the lid of the petri dish to provide the substrate in the vapor phase. d. Incubate the plates until colonies appear. e. Pick individual colonies and streak them onto fresh MSM agar plates to obtain pure cultures.[17]

-

Confirmation of Degradation: a. Inoculate a pure isolate into a liquid MSM containing the branched alkylbenzene as the sole carbon source. b. Monitor the growth of the bacteria (e.g., by measuring optical density at 600 nm) and the disappearance of the substrate over time using analytical techniques like GC-MS or HPLC.

Enzyme Assays

Objective: To measure the activity of key enzymes involved in the degradation pathway, such as dioxygenases and monooxygenases.

A. Catechol 2,3-Dioxygenase (Meta-cleavage) Assay:

Principle: This spectrophotometric assay measures the formation of the yellow-colored ring-cleavage product from catechol.

Materials:

-

Bacterial cell-free extract

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Catechol solution

-

Spectrophotometer

Procedure:

-

Prepare a cell-free extract from the bacterial culture grown in the presence of the branched alkylbenzene to induce enzyme expression.

-

In a cuvette, mix the phosphate buffer and the cell-free extract.

-

Initiate the reaction by adding the catechol solution.

-

Immediately monitor the increase in absorbance at the wavelength corresponding to the ring-cleavage product (e.g., 375 nm for 2-hydroxymuconic semialdehyde).

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.[18]

B. Monooxygenase Activity Assay:

Principle: Monooxygenase activity can be indirectly measured by monitoring the consumption of O₂ or the oxidation of NADH/NADPH.

Materials:

-

Bacterial cell-free extract or whole cells

-

Buffer (e.g., phosphate buffer, pH 7.0)

-

Branched alkylbenzene substrate

-

NADH or NADPH solution

-

Oxygen electrode or spectrophotometer

Procedure (Oxygen Consumption):

-

Add the buffer and cell suspension or cell-free extract to the oxygen electrode chamber.

-

Allow the baseline oxygen level to stabilize.

-

Initiate the reaction by injecting the branched alkylbenzene substrate.

-

Record the rate of oxygen consumption. The rate is proportional to the monooxygenase activity.[15]

Procedure (NADH/NADPH Oxidation):

-

In a cuvette, mix the buffer, cell-free extract, and NADH or NADPH.

-

Start the reaction by adding the branched alkylbenzene substrate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH/NADPH.

Analytical Methods for Metabolite Identification and Quantification

Objective: To identify and quantify the intermediates and end-products of branched alkylbenzene biodegradation.

A. Gas Chromatography-Mass Spectrometry (GC-MS):

Application: Ideal for the analysis of volatile and semi-volatile compounds, including the parent alkylbenzenes and many of their hydroxylated and ring-cleavage products.

Sample Preparation:

-

Extract the aqueous culture medium with an organic solvent (e.g., ethyl acetate or dichloromethane) after acidification.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Derivatize polar metabolites (e.g., carboxylic acids, phenols) by silylation (e.g., with BSTFA) to increase their volatility.

GC-MS Analysis:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

-

Mass Spectrometer: Operated in full scan mode for metabolite identification (by comparing mass spectra with libraries like NIST) and in selected ion monitoring (SIM) mode for quantification of target compounds.[10][19]

B. High-Performance Liquid Chromatography (HPLC):

Application: Suitable for the analysis of polar, non-volatile metabolites such as carboxylic acids and other ring-cleavage products.

Sample Preparation:

-

Centrifuge the culture to remove bacterial cells.

-

Filter the supernatant through a 0.22 µm filter.

-

Directly inject the filtered supernatant or pre-concentrate the analytes using solid-phase extraction (SPE) for trace analysis.[20]

HPLC Analysis:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[21][22]

-

Detector: A UV-Vis detector set at a wavelength where the aromatic or conjugated double bonds of the metabolites absorb (e.g., 210 nm or 254 nm). A mass spectrometer (LC-MS) can be used for more specific identification and quantification.[11][23]

Quantitative Data on Biodegradation

The rate of biodegradation of branched alkylbenzenes can vary significantly depending on the compound, the microbial strain, and the environmental conditions.

| Branched Alkylbenzene | Microorganism | Conditions | Degradation Rate | Reference |

| Isopropylbenzene | Pseudomonas putida | Aerobic, batch culture | ~50 mg/L in 48 hours | [21] |

| Isopropylbenzene | Rhodococcus sp. DK17 | Aerobic, sole carbon source | Growth supporting | [18] |

| tert-Butylbenzene | Rhodococcus rhodochrous | Aerobic, co-metabolism with isobutane | >90% removal in 2 hours | [4][12] |

| tert-Butyl Alcohol (TBA) | Hydrogenophaga flava | Aerobic, sole carbon source | Slow growth, enhanced with yeast extract | [8][24] |

Conclusion and Future Perspectives

The biodegradation of branched alkylbenzenes is a complex process mediated by a diverse array of microorganisms equipped with specialized enzymatic machinery. While significant progress has been made in elucidating the aerobic degradation pathways of compounds like isopropylbenzene, our understanding of the anaerobic metabolism of highly branched structures such as tert-butylbenzene remains incomplete. Future research should focus on isolating and characterizing novel microorganisms capable of degrading these recalcitrant compounds, particularly under anoxic conditions. Elucidating the enzymatic and genetic basis of these pathways will be crucial for the development of robust and efficient bioremediation strategies for contaminated sites. The application of advanced molecular techniques, such as metagenomics and transcriptomics, will undoubtedly accelerate the discovery of novel catabolic genes and pathways, paving the way for innovative solutions to this pressing environmental challenge.

References

- 1. mdpi.com [mdpi.com]

- 2. Bacterial aerobic degradation of benzene, toluene, ethylbenzene and xylene - ProQuest [proquest.com]

- 3. Bacterial aerobic degradation of benzene, toluene, ethylbenzene and xylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of Growth Substrate and Contaminant Mixtures on the Degradation of BTEX and MTBE by Rhodococcus rhodochrous ATCC Strain 21198 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fast and sensitive activity assay for lytic polysaccharide monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]